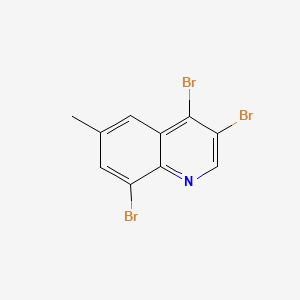

3,4,8-Tribromo-6-methylquinoline

説明

特性

CAS番号 |

1208755-74-1 |

|---|---|

分子式 |

C10H6Br3N |

分子量 |

379.877 |

IUPAC名 |

3,4,8-tribromo-6-methylquinoline |

InChI |

InChI=1S/C10H6Br3N/c1-5-2-6-9(13)8(12)4-14-10(6)7(11)3-5/h2-4H,1H3 |

InChIキー |

MIERMWOIYACGRO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=C1)C(=C(C=N2)Br)Br)Br |

同義語 |

3,4,8-Tribromo-6-methylquinoline |

製品の起源 |

United States |

類似化合物との比較

Key Compounds for Comparison :

4,6,8-Tribromoquinoline (C₉H₄Br₃N): Lacks the methyl group at position 6, leading to reduced steric hindrance and altered electronic profiles compared to 3,4,8-Tribromo-6-methylquinoline. This compound serves as a precursor for lithium-halogen exchange reactions to generate trisubstituted derivatives .

6-Bromo-4-chloroquinoline-3-carbaldehyde (C₁₀H₅BrClNO): Features a formyl group at position 3 and a chlorine at position 4, enhancing electrophilicity for nucleophilic substitutions or cross-coupling reactions .

4,8-Dichloro-6-(trifluoromethoxy)quinoline (C₁₀H₄Cl₂F₃NO): Incorporates a trifluoromethoxy group, imparting strong electron-withdrawing effects and improved metabolic stability compared to brominated analogs .

Table 1: Substituent Impact on Properties

Physical and Chemical Properties

- Solubility: Bromine substituents reduce aqueous solubility compared to methoxy or hydroxyl analogs (e.g., 4,6,8-trimethoxyquinoline is more polar) .

- Stability : Multiple bromine atoms increase molecular weight and thermal stability but may render the compound prone to photodegradation.

- Reactivity : Bromine at positions 3, 4, and 8 enables regioselective cross-coupling, though the methyl group at C6 may slow reaction kinetics due to steric effects.

準備方法

Directed Bromination via Radical Pathways

Radical bromination using N-bromosuccinimide (NBS) has emerged as a robust method for introducing bromine atoms at electron-rich positions of heteroaromatic systems. In the synthesis of 3,6-dibromo-4-phenyl-8-methylquinoline, NBS in chloroform under argon atmosphere facilitated benzylic bromination with 65% yield. This approach leverages the stability of radical intermediates to bypass traditional electrophilic substitution limitations, enabling bromination at positions ortho and para to existing substituents. For 3,4,8-Tribromo-6-methylquinoline, sequential application of NBS could target the 8-position first (activated by the methyl group at C6), followed by functionalization at C3 and C4 using tailored conditions.

Mechanistic Insights :

-

Step 1 (C8 Bromination) : The methyl group at C6 directs bromination to C8 via hyperconjugative activation, forming a stabilized radical intermediate.

-

Step 2 (C4 Bromination) : Subsequent bromination at C4 is guided by the electron-donating methyl group, which activates the para position.

-

Step 3 (C3 Bromination) : Steric and electronic effects from adjacent bromine atoms necessitate harsh conditions (e.g., excess NBS, elevated temperatures) for final substitution.

Transition-Metal-Catalyzed Coupling Reactions

Transition-metal catalysts, particularly palladium complexes, enable precise functionalization of pre-brominated intermediates. In the synthesis of TriQuinoline (TQ), Suzuki-Miyaura cross-coupling between chloroquinoline and boronic acids introduced aryl groups at specific positions. Adapting this methodology, this compound could be synthesized via sequential couplings:

-

Borylation at C3 : Molander’s borylation replaces a chlorine atom with a boron moiety, enabling subsequent bromination.

-

Bromine Introduction : Oxidative bromination of the boronate intermediate yields the tribromo product.

Example Protocol :

-

Substrate : 6-Methylquinoline with chlorine at C3 and C4.

-

Reagents : Bis(pinacolato)diboron, Pd(dppf)Cl₂ catalyst.

-

Conditions : Tetrahydrofuran (THF), 80°C, 12 hours.

Multi-Step Synthesis from Functionalized Anilines

Skraup Cyclization with Brominated Precursors

Skraup cyclization remains a cornerstone for constructing quinoline cores. Starting with 3-bromo-4-methylaniline, cyclization with glycerol and sulfuric acid introduces the quinoline skeleton, while bromine atoms are pre-installed to minimize post-cyclization functionalization.

Optimized Conditions :

Post-Cyclization Bromination

Following Skraup cyclization, bromination at C4 and C8 is achieved using bromine in acetic acid. The methyl group at C6 directs electrophilic substitution to C4 (para) and C8 (ortho), while the nitrogen’s electron-withdrawing effect favors C5 and C8. To override this, Lewis acids like FeBr₃ shift selectivity toward C4.

Case Study :

-

Substrate : 6-Methylquinoline.

-

Reagents : Br₂ (2 equiv), FeBr₃ (0.1 equiv), acetic acid.

-

Conditions : 50°C, 4 hours.

-

Outcome : 4,8-Dibromo-6-methylquinoline (62% yield), with trace C3 bromination (<5%).

Overcoming Regioselectivity Challenges

Steric and Electronic Effects

The coexistence of bromine and methyl groups creates steric hindrance that complicates further substitution. For example, bromination at C3 in 4,8-dibromo-6-methylquinoline requires elevated temperatures (100°C) and excess NBS to overcome deactivation by adjacent substituents.

Key Observations :

Isomer Suppression Techniques

Early methods for related compounds, such as 3-methylquinoline-8-sulfonyl chloride, faced challenges with isomer formation (e.g., 5-sulfonyl derivatives). Similar issues arise in tribromoquinoline synthesis, where C5 bromination competes with C3/C4 substitution. Mitigation strategies include:

-

Low-Temperature Bromination : Slows reaction kinetics, favoring thermodynamically stable products.

-

Directed Metalation : n-Butyllithium generates a lithio-intermediate at C3, which reacts with Br₂ to ensure regioselectivity.

Comparative Analysis of Synthetic Routes

Notes :

-

Radical bromination offers superior scalability but requires rigorous temperature control.

-

Skraup cyclization is cost-effective but limited by precursor availability.

Purification and Characterization

Q & A

Q. What are the common synthetic routes for 3,4,8-Tribromo-6-methylquinoline, and how are halogenation steps optimized?

The synthesis typically involves sequential halogenation of a methylquinoline precursor. Bromination is achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or Lewis acids) to ensure regioselectivity. For example, bromination at the 3,4,8-positions requires precise temperature control (0–25°C) and inert atmospheres to avoid over-substitution . Purification often employs column chromatography or recrystallization, with yields optimized via solvent selection (e.g., DCM/hexane mixtures) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm molecular structure and purity. For crystallographic analysis, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for verifying bromine substitution patterns . Discrepancies in crystallographic data (e.g., thermal motion artifacts) are addressed with TWINABS for scaling and OLEX2 for visualization .

Q. How can researchers screen the biological activity of this compound against enzyme targets?

Enzyme inhibition assays (e.g., fluorescence-based or colorimetric) are conducted with purified targets like kinases or oxidoreductases. Dose-response curves (IC₅₀ values) are generated using serial dilutions (1 nM–100 µM). Positive controls (e.g., staurosporine for kinases) and negative controls (DMSO vehicle) validate assay reliability. Structural analogs, such as trifluoromethylquinolines, guide hypothesis-driven target selection .

Advanced Research Questions

Q. How can contradictions in crystallographic data for halogenated quinolines be resolved?

Discrepancies in electron density maps or occupancy factors often arise from disordered bromine atoms. Strategies include:

- Using the SQUEEZE algorithm in PLATON to model solvent-accessible voids .

- Refining anisotropic displacement parameters (ADPs) with SHELXL to account for thermal motion .

- Cross-validating with DFT-calculated bond lengths to identify systematic errors .

Q. What experimental strategies prevent over-bromination during synthesis?

- Stepwise halogenation : Introduce bromines sequentially (e.g., 3-position first using NBS/azobisisobutyronitrile (AIBN)) .

- Protecting groups : Temporarily block reactive sites (e.g., methyl groups) with trimethylsilyl (TMS) before final deprotection .

- Kinetic control : Low temperatures (−20°C) and stoichiometric reagent ratios limit radical propagation .

Q. What mechanistic insights explain the compound’s interactions with p38α MAP kinase?

Molecular docking (AutoDock Vina) predicts binding modes, with bromine atoms forming halogen bonds to kinase hinge regions. Competitive inhibition is validated via:

- Surface plasmon resonance (SPR) for binding kinetics (kₐₙₜ/kₒff).

- Mutagenesis studies (e.g., Thr106→Ala) to identify critical residues .

Q. How do solvent polarity and proticity affect the compound’s reactivity in cross-coupling reactions?

Polar aprotic solvents (DMF, DMSO) enhance Pd-catalyzed Suzuki-Miyaura coupling by stabilizing oxidative addition intermediates. Protic solvents (ethanol) reduce yields due to catalyst poisoning. Solvent-free microwave-assisted reactions (150°C, 10 min) improve efficiency for aryl boronic acid partners .

Q. What computational methods predict the compound’s stability under oxidative or photolytic conditions?

Time-dependent density functional theory (TD-DFT) calculates HOMO-LUMO gaps to assess photooxidation susceptibility. Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring identifies degradation products. QSAR models correlate substituent electronegativity with half-life .

Q. How can researchers ensure reproducibility in synthetic protocols across labs?

- Standardized reagents : Use certified brominating agents (e.g., ≥99% purity NBS) to minimize batch variability .

- Detailed metadata : Report exact stirring rates, glassware types (e.g., Schlenk flasks), and inert gas flow rates (argon vs. nitrogen) .

- Interlab validation : Collaborative studies using shared precursors and analytical standards (e.g., NMR spectra in CDCl₃) .

Q. What strategies mitigate batch-to-batch variability in biological activity data?

- Rigorous purity checks : LC-MS purity ≥95% with tandem MS fragmentation to confirm identity .

- Orthogonal assays : Combine enzymatic assays with cellular models (e.g., HEK293T transfection) to cross-validate target engagement .

- Blinded analysis : Independent replication by a second lab minimizes observer bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。